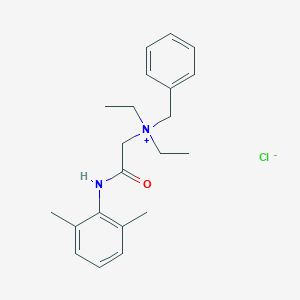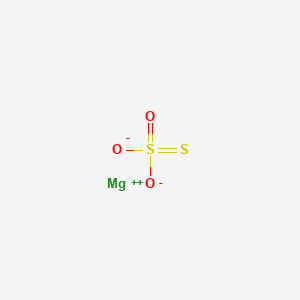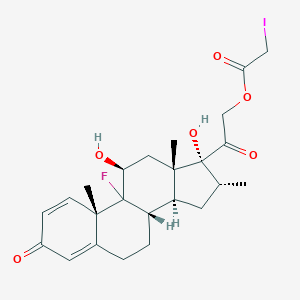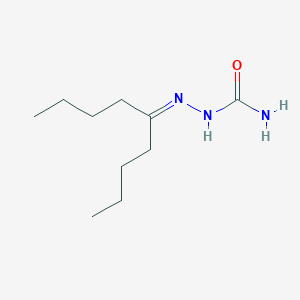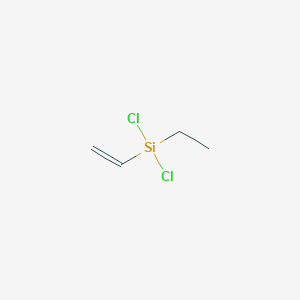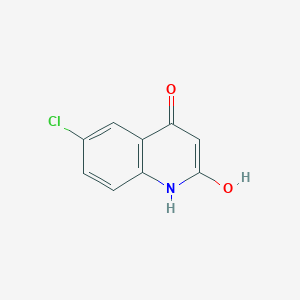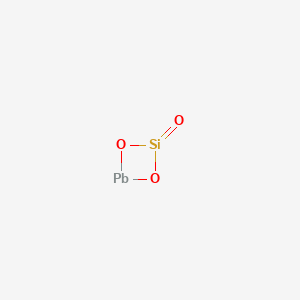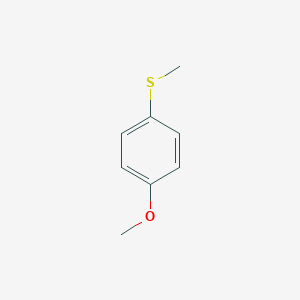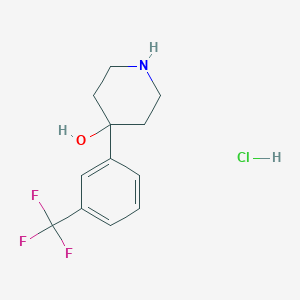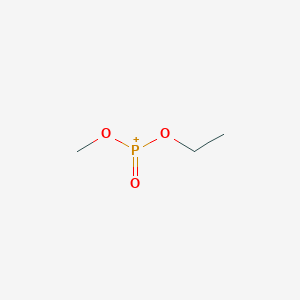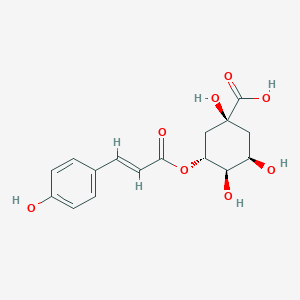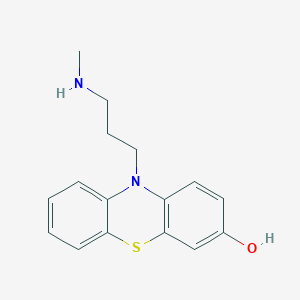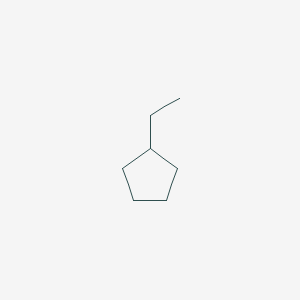
乙基环戊烷
描述
Ethylcyclopentane is an organic compound with the molecular formula C7H14. It is a cycloalkane, specifically a cyclopentane ring with an ethyl group attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and is used in various industrial applications due to its unique chemical properties.
科学研究应用
Ethylcyclopentane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and chemical reactions.
Biology: In studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: As a component in the formulation of lubricants, adhesives, and coatings.
作用机制
Target of Action
Ethylcyclopentane is a chemical compound with the molecular formula C7H14 . This could be due to the compound’s relatively simple structure and its role as a non-polar organic solvent.
Biochemical Pathways
The specific biochemical pathways affected by Ethylcyclopentane are not well-documented in the literature. Given its potential interactions with lipid-rich structures, it could potentially affect pathways related to lipid metabolism or membrane transport. These are speculative and more research is needed to confirm these effects .
Result of Action
Potential effects could include disruption of membrane integrity or function, changes in lipid metabolism, or other effects related to its interactions with lipid-rich structures . .
Action Environment
The action, efficacy, and stability of Ethylcyclopentane are likely to be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and its interactions with biological targets. The presence of other solvents or chemicals could also influence its action. More research is needed to understand these effects .
生化分析
Biochemical Properties
It is known that Ethylcyclopentane can be utilized by certain sulfate-reducing bacterial enrichments
Molecular Mechanism
It is known that the compound has a molecular weight of 98.1861 , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.
Metabolic Pathways
Ethylcyclopentane is involved in certain metabolic pathways in sulfate-reducing bacterial enrichments
准备方法
Synthetic Routes and Reaction Conditions: Ethylcyclopentane can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride. Another method includes the hydrogenation of ethylcyclopentene using a palladium catalyst under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, ethylcyclopentane is often produced through catalytic hydrogenation of ethylcyclopentene. This process involves the use of a palladium or platinum catalyst and is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds.
化学反应分析
Types of Reactions: Ethylcyclopentane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate, ethylcyclopentane can be oxidized to form cyclopentanone and other oxidation products.
Reduction: Although ethylcyclopentane is already a saturated hydrocarbon, it can undergo further reduction under specific conditions to form simpler hydrocarbons.
Substitution: Ethylcyclopentane can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (Cl2 or Br2) in the presence of ultraviolet light or a catalyst.
Major Products Formed:
Oxidation: Cyclopentanone, carbon dioxide, and water.
Reduction: Simpler hydrocarbons such as ethane and cyclopentane.
Substitution: Halogenated ethylcyclopentane derivatives.
相似化合物的比较
Cyclopentane: A cycloalkane with the formula C5H10, lacking the ethyl group.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.
Uniqueness: Ethylcyclopentane is unique due to the presence of the ethyl group, which imparts different chemical properties compared to other cycloalkanes. This structural difference affects its reactivity, boiling point, and solubility, making it suitable for specific applications where other cycloalkanes may not be as effective.
属性
IUPAC Name |
ethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTRQJLVEBNKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075109 | |
| Record name | Ethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
39.8 [mmHg] | |
| Record name | Ethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13510 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1640-89-7 | |
| Record name | Ethylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLCYCLOPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7W1V2C3DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylcyclopentane?
A1: Ethylcyclopentane has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.
Q2: What are some spectroscopic techniques used to characterize ethylcyclopentane?
A2: Infrared (IR) spectrometry has been used to characterize ethylcyclopentane, revealing characteristic absorption bands for structural identification. []
Q3: How does the structure of a zeolite catalyst affect the product distribution during methylcyclohexane conversion, where ethylcyclopentane is a product?
A3: Zeolite catalysts with different pore sizes and topologies significantly influence the selectivity and distribution of ring-contraction and ring-opening products during methylcyclohexane conversion. For instance, ZSM-5 exhibits shape selectivity, favoring specific ring-opening products over ethylcyclopentane. []
Q4: What role does ethylcyclopentane play in the dehydrogenation of methylcyclohexane to toluene?
A4: Ethylcyclopentane is observed as a by-product alongside dimethylcyclopentanes during the dehydrogenation of methylcyclohexane. The yield of these ring-closed products increases with increasing pressure. []
Q5: How does the presence of germanium affect the catalytic activity of platinum in the ring-opening reaction of ethylcyclopentane?
A5: Research suggests that incorporating germanium into a platinum-based catalyst can modify its properties and influence the selectivity and activity of ethylcyclopentane ring-opening reactions. []
Q6: Can tungsten carbide catalyze alkane reforming reactions involving ethylcyclopentane?
A6: Yes, bulk tungsten carbide exhibits catalytic activity for alkane reforming. The reactivity of ethylcyclopentane is observed to be lower compared to linear alkanes like n-hexane. []
Q7: What is the role of ethylcyclopentane in the hydroconversion of methylcyclohexane to dimethylpentanes?
A7: In the multi-step hydroconversion of methylcyclohexane to dimethylpentanes, ethylcyclopentane appears as an intermediate. Optimizing the reaction conditions and catalyst selection is crucial to minimizing its formation and promoting the desired dimethylpentane yield. []
Q8: What are the primary reaction pathways involved in the conversion of m-cresol over a Pt/HBeta catalyst, where ethylcyclopentane is a product?
A8: Two main pathways govern m-cresol conversion: direct deoxygenation to toluene and a hydrogenation/dehydration/ring-contraction sequence leading to ethylcyclopentane and dimethylcyclopentanes. The dominant pathway is temperature-dependent, with higher temperatures favoring direct deoxygenation. []
Q9: How does coke formation affect the rate of methylcyclopentane conversion in reforming reactions, and how does this relate to ethylcyclopentane?
A9: Coke deposition on the catalyst surface negatively impacts the rate of methylcyclopentane conversion during reforming. A kinetic model developed for methylcyclopentane successfully predicts the coking rate for ethylcyclopentane, highlighting the similarities in their coking behavior. []
Q10: How does the presence of thiophene impact the dehydroisomerization of methylcyclopentane over an aluminoplatinate catalyst, a reaction where ethylcyclopentane is a potential product?
A10: Studies investigating the influence of thiophene on methylcyclopentane dehydroisomerization provide insights into catalyst poisoning and its effect on reaction kinetics. These findings can be extrapolated to understand the behavior of similar reactions involving ethylcyclopentane. []
Q11: Can ethylcyclopentane be biodegraded under anaerobic conditions?
A12: Research shows that a sulfate-reducing bacterial enrichment from a gas condensate-contaminated aquifer can biodegrade ethylcyclopentane. The proposed pathway involves the addition of fumarate to form alkylsuccinate derivatives. []
Q12: Is ethylcyclopentane found in natural sources like essential oils?
A13: Yes, ethylcyclopentane has been identified as a minor constituent in the essential oil of lemongrass (Cymbopogon flexuosus). []
Q13: Can ethylcyclopentane be used as a starting material in organic synthesis?
A14: Ethylcyclopentane can be utilized as a building block in organic synthesis. For instance, it serves as a starting material for the synthesis of substituted pyrimidine derivatives with potential antimicrobial activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


